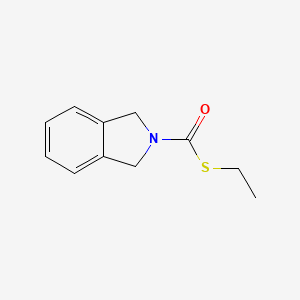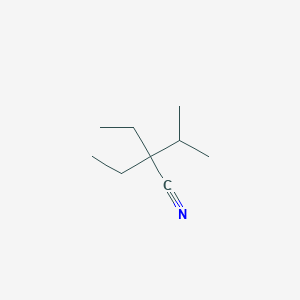![molecular formula C7H14Si B14591487 1-Methyl-1-silabicyclo[2.2.1]heptane CAS No. 61192-29-8](/img/structure/B14591487.png)
1-Methyl-1-silabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-silabicyclo[2.2.1]heptane is a silicon-containing bicyclic compound. It is structurally similar to norbornane but with a silicon atom replacing one of the carbon atoms in the ring system. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1-silabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the photochemical [1,3-C] migration of a bridgehead silanorbornene. Direct photolysis (214 nm) of 1-methyl-1-silabicyclo[2.2.1]hept-2-ene in alcohols results in the formation of 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-silabicyclo[2.2.1]heptane undergoes various chemical reactions, including substitution reactions. The compound’s silicon center exhibits higher reactivity compared to analogous carbon compounds, making it more prone to substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols for photolysis reactions. The reaction conditions often involve UV light (214 nm) to induce photochemical transformations .
Major Products
The major products formed from the photochemical reactions of this compound include 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-methyl-1-silabicyclo[2.2.1]heptane involves its high reactivity at the silicon center. The compound’s structure supports a trigonal bipyramidal transition state in substitution reactions, which is different from the typical tetrahedral transition state observed in carbon compounds . This unique mechanism is due to the larger atomic radius and different electronic configuration of silicon compared to carbon.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: This compound is similar in structure but contains a bromine atom instead of a silicon atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the ring system, providing different reactivity and properties.
Uniqueness
1-Methyl-1-silabicyclo[2.2.1]heptane is unique due to the presence of a silicon atom, which imparts different electronic properties and reactivity compared to its carbon and oxygen analogs. The silicon atom allows for unique substitution reactions and transition states that are not observed in purely carbon-based compounds .
Eigenschaften
CAS-Nummer |
61192-29-8 |
|---|---|
Molekularformel |
C7H14Si |
Molekulargewicht |
126.27 g/mol |
IUPAC-Name |
1-methyl-1-silabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14Si/c1-8-4-2-7(6-8)3-5-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
FCJOZDVYBJSSEO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]12CCC(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)


amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)
